Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate
Description
Properties
IUPAC Name |
methyl 8-[3-(1-hydroxyoct-2-enyl)oxiran-2-yl]octanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O4/c1-3-4-5-7-10-13-16(20)19-17(23-19)14-11-8-6-9-12-15-18(21)22-2/h10,13,16-17,19-20H,3-9,11-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGUXIIVPKODNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC(C1C(O1)CCCCCCCC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70761116 | |
| Record name | Methyl 8-[3-(1-hydroxyoct-2-en-1-yl)oxiran-2-yl]octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70761116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102053-72-5 | |
| Record name | Methyl 8-[3-(1-hydroxyoct-2-en-1-yl)oxiran-2-yl]octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70761116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate typically involves the epoxidation of unsaturated fatty acids followed by hydroxylation. One common method includes the use of peracids, such as m-chloroperbenzoic acid, to epoxidize the double bond at the 9,10 position. The resulting epoxide is then subjected to hydroxylation using osmium tetroxide or similar reagents to introduce the hydroxy group at the 11 position.
Industrial Production Methods
Industrial production of this compound often involves large-scale epoxidation and hydroxylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction conditions ensures the efficiency and scalability of the production process.
Chemical Reactions Analysis
Epoxide Hydrolysis
The epoxy group undergoes acid-catalyzed hydrolysis to form trihydroxy derivatives. This reaction is critical in biological systems, where epoxide hydrolases mediate the conversion:
Reaction:
Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate + H₂O → Trihydroxy-octadecenoate derivatives
Key Findings:
-
Hydrolysis produces 9,10,11-trihydroxy-12(Z)-octadecenoate under acidic or enzymatic conditions .
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The reaction rate depends on pH and temperature, with optimal activity observed at pH 6–8 in biological matrices .
Table 1: Hydrolysis Products and Conditions
| Product | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 9,10,11-Trihydroxy derivative | H⁺ (aqueous HCl, 25°C) | 68 | |
| 9,10,11-Trihydroxy derivative | Epoxide hydrolase (pH 7.4) | 85 |
Enzymatic Oxidation
The hydroxyl group at C11 is susceptible to enzymatic oxidation, forming keto-epoxide intermediates:
Reaction:
this compound → Methyl 9(S),10(S)-Epoxy-11-keto-12(Z)-octadecenoate
Key Findings:
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Dehydrogenases (e.g., CLA-DH) catalyze oxidation using NAD⁺ as a cofactor, yielding 11-keto-9,10-epoxy-12(Z)-octadecenoate .
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The keto derivative exhibits reduced bioactivity compared to the hydroxylated precursor .
Epoxidation and Ring-Opening Reactions
The compound can participate in further epoxidation or ring-opening reactions under oxidative conditions:
a. Secondary Epoxidation
The double bond at C12 can undergo epoxidation using meta-chloroperbenzoic acid (m-CPBA), forming diepoxy derivatives .
b. Ring-Opening with Nucleophiles
The epoxy ring reacts with nucleophiles (e.g., water, amines) to form diols or amino alcohols. For example:
Table 2: Epoxidation and Nucleophilic Addition
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Secondary Epoxidation | m-CPBA (CH₂Cl₂, 0°C) | 9,10;12,13-Diepoxy derivative | 62 | |
| Amine Addition | NH₃ (MeOH, rt) | 9,10-Diamino derivative | 45 |
Polymerization and Degradation
The compound can polymerize via radical-mediated pathways or degrade under prolonged storage:
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Radical Polymerization: Initiated by lipid peroxidation, leading to cross-linked oligomers .
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Degradation: Forms 4-hydroxy-2-nonenal and short-chain aldehydes under oxidative stress .
Table 3: Degradation Products
| Condition | Major Products | Detected By | Reference |
|---|---|---|---|
| High-temperature | 4-Hydroxy-2-nonenal | GC-MS | |
| UV exposure | 9-Oxo-10(E),12(Z)-octadecadienoate | ¹H NMR |
Stereochemical Stability
The stereochemistry at C9, C10, and C11 is critical for reactivity:
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Inversion at C11: Converts the compound to its enantiomer, (9S,10S,11R)-epoxy-hydroxy derivative, which shows distinct biological activity .
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Epoxide Ring Strain: The cis-epoxide configuration increases susceptibility to nucleophilic attack compared to trans-epoxides .
Biological Relevance
Scientific Research Applications
Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in biological pathways and its potential as a bioactive compound.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate involves its interaction with various molecular targets and pathways. The epoxy and hydroxy groups enable the compound to participate in enzymatic reactions, influencing cellular processes and metabolic pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Differences
Methyl 9(S),10(R)-Epoxy-13(S)-hydroxy-11(E)-octadecenoate (CAS 71201-26-8) Key Differences: The epoxy group is at 9,10 but with an R configuration at C10, and the hydroxyl group is at C13(S) instead of C11(S). The double bond at C11 is E rather than Z. Impact: The altered stereochemistry (9S,10R vs. 9S,10S) and hydroxyl position result in distinct chromatographic behavior (HPLC retention time: ~20.5 min vs. ~18.4 min for its diastereomer) and biological activity, such as differential roles in plant signaling .
Methyl 10(S),11(S)-Epoxy-9(S)-hydroxy-12(Z)-octadecenoate (CAS 135357-33-4) Key Differences: The epoxy group is at 10,11 instead of 9,10, with hydroxyl at C9(S). Impact: This positional isomer is a major product of potato leaf peroxygenase activity, forming antifungal trihydroxy oxylipins upon hydrolysis. The 10,11-epoxide placement enhances its reactivity in plant defense pathways compared to the 9,10-epoxide .
Methyl 12(R),13(S)-Epoxy-9(S)-hydroxy-10(E)-octadecenoate (CAS 71538-94-8) Key Differences: The epoxy group is at 12,13 with an R,S configuration, and the hydroxyl is at C9(S). The C10 double bond is E. Impact: This compound, prevalent in cereal seeds, hydrolyzes to trihydroxy derivatives (e.g., 9(S),12(S),13(S)-trihydroxy-10(E)-octadecenoate) with roles in plant stress responses. The distal epoxide reduces its polarity compared to the 9,10-epoxide .
Methyl (±)-cis-12,13-Epoxy-9(Z)-octadecenoate (Vernolate, CAS 2733-91-7) Key Differences: Lacks the hydroxyl group at C11 and has a cis-12,13-epoxide. Impact: The absence of hydroxylation makes vernolate less polar, affecting its solubility and utility in non-aqueous enzymatic studies. It is primarily used as a model substrate for epoxide hydrolases .
Biological Activity
Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate is a complex organic compound that exhibits significant biological activity, primarily due to its unique structural features, including epoxy and hydroxy functional groups. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C19H34O4
- Molecular Weight : 326.47 g/mol
- CAS Number : 102053-72-5
The compound is a derivative of octadecenoic acid, characterized by its epoxide and hydroxy groups, which contribute to its reactivity and biological functions .
This compound interacts with various biological pathways, influencing cellular processes through:
- Enzymatic Reactions : The epoxy group can serve as a substrate for various enzymes, facilitating metabolic transformations.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to form diols or other derivatives, enhancing its bioactivity .
Biological Activities
Research has identified several key biological activities associated with this compound:
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Anticancer Potential :
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluated the effects of structurally similar compounds on HepG2 liver cancer cells. The results indicated that these compounds could induce significant apoptosis marked by cytochrome c release and downregulation of Bcl-2 proteins, highlighting their potential as chemotherapeutic agents .
Comparative Analysis with Related Compounds
This compound can be compared with other oxylipins to assess its unique biological profile:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Methyl 12®,13(S)-epoxy-9(S)-hydroxy-10(E),15(Z)-octadecadienoate | Moderate anti-inflammatory | Different stereochemistry |
| Methyl 9(S),10(R)-epoxy-13(S)-hydroxy-11-(E)-octadecenoate | Antimicrobial | Hydroxy group at different position |
Q & A
Q. What are the recommended synthetic strategies for producing Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate with high stereochemical purity?
- Methodological Answer: The compound can be synthesized via stereoselective epoxidation and hydroxylation of unsaturated fatty acid precursors. Fluorination methods using diethylaminosulfur trifluoride (DAST) have been adapted for introducing stereospecific functional groups, followed by chiral chromatography (e.g., SFC or LC) to isolate enantiomerically pure forms . Epoxide ring formation is typically achieved using peracid-mediated oxidation under controlled temperature (-78°C to 25°C) to preserve the Z-configuration of the double bond .
Q. How is the structural configuration of this compound validated in experimental settings?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for resolving stereochemistry. Key signals include:
Q. What analytical protocols are recommended for quantifying this compound in biological matrices?
- Methodological Answer: Reverse-phase liquid chromatography–tandem mass spectrometry (LC-MS/MS) with a C18 column and isocratic elution (methanol/water + 0.1% formic acid) achieves baseline separation. Multiple reaction monitoring (MRM) transitions: m/z 325 → 183 (quantifier) and 325 → 127 (qualifier) . Internal standards like deuterated analogs (e.g., d₄-Methyl 9,10-Epoxy-11-hydroxyoctadecenoate) improve accuracy .
Advanced Research Questions
Q. How can conflicting data on the stability of the epoxide group under varying pH conditions be resolved?
- Methodological Answer: Stability studies should use buffered solutions (pH 2–10) at 25°C, monitored via LC-MS/MS. The epoxide ring is labile under acidic conditions (pH < 4), hydrolyzing to diols, while alkaline conditions (pH > 8) induce β-scission. For long-term storage, neutral pH and temperatures ≤ -20°C are optimal . Conflicting reports may arise from impurities (e.g., residual peracids) accelerating degradation; thus, purity assessments via GC-MS are essential .
Q. What strategies are effective for distinguishing between endogenous and artifactual formation of this compound in lipidomic studies?
- Methodological Answer:
- Artifact prevention: Add antioxidants (e.g., BHT) during sample extraction to inhibit auto-oxidation .
- Isotope labeling: Use ¹³C-labeled linoleic acid precursors in cell cultures to track enzymatic vs. non-enzymatic pathways .
- Enzyme inhibition: Co-incubate samples with epoxide hydrolase inhibitors (e.g., AUDA) to stabilize endogenous epoxides .
Q. How does the stereochemistry of the epoxy and hydroxy groups influence its bioactivity in plant signaling pathways?
- Methodological Answer: Enantiomer-specific bioassays (e.g., jasmonate-responsive gene expression in Arabidopsis) reveal that the 9(S),10(S),11(S) configuration enhances binding to CORONATINE INSENSITIVE 1 (COI1) receptors. Racemic mixtures show 50% reduced activity, confirming stereochemical specificity. Molecular docking simulations further validate interactions with COI1’s hydrophobic pocket .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
